molecular formula C10H14O2 B14678221 3-Methoxy-2,4,6-trimethylphenol CAS No. 34883-05-1

3-Methoxy-2,4,6-trimethylphenol

Cat. No.: B14678221
CAS No.: 34883-05-1
M. Wt: 166.22 g/mol
InChI Key: KCBDCCLIAJJJAT-UHFFFAOYSA-N
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Description

3-Methoxy-2,4,6-trimethylphenol is an organic compound with the molecular formula C10H14O2. It belongs to the class of phenolic compounds, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct structure, where three methyl groups and one methoxy group are attached to the benzene ring. It is also referred to by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,4,6-trimethylphenol typically involves the methylation of 2,4,6-trimethylphenol. This process can be carried out using methanol in the presence of a solid acid catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The reaction is carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,4,6-trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2,4,6-trimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2,4,6-trimethylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other trimethylphenol isomers.

Properties

CAS No.

34883-05-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-2,4,6-trimethylphenol

InChI

InChI=1S/C10H14O2/c1-6-5-7(2)10(12-4)8(3)9(6)11/h5,11H,1-4H3

InChI Key

KCBDCCLIAJJJAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)OC)C

Origin of Product

United States

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